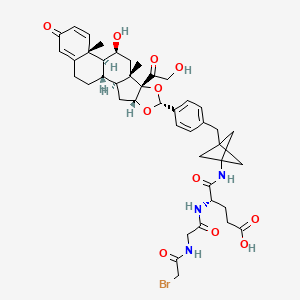

INX-P

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C43H52BrN3O11 |

|---|---|

Peso molecular |

866.8 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H52BrN3O11/c1-39-12-11-26(49)13-25(39)7-8-27-28-14-32-43(31(51)19-48,40(28,2)16-30(50)36(27)39)58-38(57-32)24-5-3-23(4-6-24)15-41-20-42(21-41,22-41)47-37(56)29(9-10-35(54)55)46-34(53)18-45-33(52)17-44/h3-6,11-13,27-30,32,36,38,48,50H,7-10,14-22H2,1-2H3,(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t27-,28-,29-,30-,32+,36+,38+,39-,40-,41?,42?,43+/m0/s1 |

Clave InChI |

XGXOXAGTONKWTH-DQDAAFTISA-N |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |

SMILES canónico |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC8=CC(=O)C=CC38C)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Targeting the Glucocorticoid Receptor with Novel Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glucocorticoid Receptor (GR) Signaling

The glucocorticoid receptor (GR, or NR3C1) is a critical member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2][3] It plays a pivotal role in a vast array of physiological processes, including the regulation of metabolism, inflammation, immune function, and stress responses.[1][4][5] The receptor is ubiquitously expressed throughout the body, and its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.[1][4]

In its un-liganded state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, as well as immunophilins.[4][6][7] This complex maintains the receptor in an inactive conformation with a high affinity for its ligand.[6]

Upon binding to a glucocorticoid agonist, the GR undergoes a significant conformational change, leading to its dissociation from the chaperone protein complex.[4][6][7] This activation exposes a nuclear localization signal, prompting the translocation of the ligand-receptor complex into the nucleus.[1][6][7]

Once in the nucleus, the GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[6][7] This binding initiates the recruitment of coactivator proteins and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.[7]

-

Transrepression: The GR can repress the expression of pro-inflammatory genes without directly binding to DNA.[7][8] This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby interfering with their ability to activate gene transcription.[7][8]

-

nGRE-Mediated Repression: The GR can also bind to negative GREs (nGREs) to directly repress gene transcription, often by recruiting corepressor complexes.[7][9]

The development of novel GR modulators, such as selective glucocorticoid receptor modulators (SGRMs), aims to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic side effects (often linked to transactivation).[8] Compounds like INX-P, which are designed as glucocorticosteroid-targeted antibody-drug conjugates (ADCs), represent an advanced strategy to deliver glucocorticoid activity specifically to target cells, potentially enhancing efficacy and reducing systemic side effects.[10]

Preclinical Assessment of a Novel GR Modulator

The in vitro characterization of a novel compound targeting the glucocorticoid receptor is a critical first step in the drug discovery pipeline. A standardized series of binding and functional assays are employed to determine the potency, efficacy, and mechanism of action of new chemical entities. This process allows for the identification of promising candidates for further preclinical and clinical development.[2]

A typical workflow for the initial in vitro evaluation of a new GR modulator would involve a multi-step process. This begins with assessing the compound's ability to bind to the GR, followed by functional assays to determine its activity in a cellular context. Finally, the modulator's effect on the expression of downstream target genes is quantified.

Quantitative Data for a Novel GR Modulator

The following tables present hypothetical but representative data for a novel, potent, and selective glucocorticoid receptor modulator.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Ki (nM) |

| Dexamethasone (Reference) | 1.5 |

| Novel GR Modulator | 2.8 |

Ki (Inhibition Constant): A measure of the compound's binding affinity for the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Cellular Potency in a GRE-Luciferase Reporter Assay

| Compound | EC50 (nM) | Max Efficacy (% of Dexamethasone) |

| Dexamethasone (Reference) | 0.8 | 100% |

| Novel GR Modulator | 1.2 | 95% |

EC50 (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of its maximal effect in a cell-based assay. A lower EC50 value indicates greater potency.

Table 3: Modulation of GR Target Gene Expression in A549 Cells (6h treatment)

| Gene | Treatment (100 nM) | Fold Change (vs. Vehicle) |

| FKBP5 (Transactivation) | Dexamethasone | 15.2 |

| Novel GR Modulator | 12.5 | |

| IL-6 (Transrepression, TNFα-stimulated) | Dexamethasone | -4.8 |

| Novel GR Modulator | -5.2 |

This table illustrates the compound's ability to both activate (transactivate) a classic GR target gene (FKBP5) and repress a pro-inflammatory gene (IL-6).

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human glucocorticoid receptor.

Methodology:

-

Receptor Source: Cytosolic extracts from cells overexpressing the human glucocorticoid receptor (e.g., Sf9 cells) are used.

-

Radioligand: A radiolabeled glucocorticoid with high affinity, such as [3H]-Dexamethasone, is used as the reporter ligand.

-

Assay Procedure:

-

A constant concentration of the radioligand and the receptor preparation are incubated in a multi-well plate format.

-

Increasing concentrations of the unlabeled test compound (and a reference compound like Dexamethasone) are added to compete for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation: Bound radioligand is separated from unbound radioligand using a method such as filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GRE-Driven Luciferase Reporter Gene Assay

Objective: To measure the functional potency (EC50) and efficacy of a test compound to activate GR-mediated gene transcription.

Methodology:

-

Cell Line: A human cell line that endogenously or exogenously expresses the GR is used (e.g., A549 or HEK293 cells).

-

Reporter Construct: The cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Assay Procedure:

-

After transfection, the cells are plated in multi-well plates.

-

The cells are then treated with serial dilutions of the test compound or a reference agonist (e.g., Dexamethasone). A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

-

Lysis and Detection: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.[2]

-

Data Analysis: The luminescence data are normalized to a control and plotted against the log concentration of the compound. A dose-response curve is fitted to determine the EC50 and the maximum efficacy relative to the reference agonist.[2]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the effect of a test compound on the mRNA expression levels of endogenous GR target genes.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., A549 human lung adenocarcinoma cells) is cultured and treated with the test compound, a reference compound, and a vehicle control for a specified time period (e.g., 6 hours). For transrepression studies, cells are typically co-stimulated with an inflammatory agent like TNFα.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA purification kit. The quality and quantity of the RNA are assessed using spectrophotometry.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture includes the cDNA template, specific primers for the target genes (e.g., FKBP5, IL-6) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe that binds to the amplified DNA.

-

Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing it to the vehicle-treated control.

Visualizations

Caption: Classical Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: In Vitro Characterization Workflow for a Novel GR Modulator.

Caption: Logical Relationship in a Competitive Binding Assay.

References

- 1. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]

- 7. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

initial investigation of INX-P in inflammation models

An In-depth Technical Guide: Initial Investigation of INX-P in Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic compound identified for its potential anti-inflammatory properties. This document details the initial preclinical evaluation of this compound in established in vitro and in vivo models of inflammation. The primary objective of these studies was to characterize the compound's efficacy in modulating key inflammatory pathways and to establish a foundational dataset for further development. The following sections provide a comprehensive overview of the experimental methodologies, quantitative results, and the putative mechanism of action of this compound.

Putative Mechanism of Action: Targeting the NF-κB Signaling Pathway

The central hypothesis for the anti-inflammatory activity of this compound is its ability to inhibit the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of pro-inflammatory gene expression. It is proposed that this compound interferes with the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B), which is essential for the nuclear translocation and activity of the NF-κB p65/p50 dimer.

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

In Vitro Efficacy in Murine Macrophages

The initial assessment of this compound's anti-inflammatory potential was conducted using the J774A.1 murine macrophage cell line. These cells were stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the release of key pro-inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Mediators

The table below summarizes the dose-dependent inhibitory effects of this compound on the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).

| Compound | Analyte | Assay System | IC50 (µM) | Max Inhibition (%) |

| This compound | Nitric Oxide (NO) | LPS-stimulated J774A.1 | 12.5 | 92% |

| This compound | TNF-α | LPS-stimulated J774A.1 | 8.2 | 88% |

| Vehicle (0.1% DMSO) | N/A | LPS-stimulated J774A.1 | >100 | <2% |

Experimental Protocol: Macrophage Inflammation Assay

-

Cell Seeding: J774A.1 macrophages were seeded into 96-well plates at a density of 5 x 10⁴ cells per well in DMEM supplemented with 10% fetal bovine serum and allowed to adhere overnight.

-

Compound Treatment: The culture medium was replaced with fresh medium containing this compound at various concentrations (ranging from 0.1 µM to 100 µM) or vehicle control (0.1% DMSO). Cells were pre-incubated for 2 hours.

-

Inflammatory Challenge: LPS (from E. coli O111:B4) was added to each well to a final concentration of 1 µg/mL to stimulate inflammation. A set of untreated cells served as the negative control.

-

Incubation: Plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Analyte Quantification:

-

Nitric Oxide (NO): Measured indirectly by quantifying nitrite in the supernatant using the Griess Reagent System. Absorbance was read at 540 nm.

-

TNF-α: The concentration in the cell culture supernatant was determined using a commercial ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis: IC₅₀ values were determined from concentration-response curves generated using non-linear regression analysis.

Caption: Experimental workflow for the in vitro macrophage inflammation assay.

In Vivo Efficacy in a Murine Model of Acute Inflammation

To assess the therapeutic potential of this compound in a complex physiological system, the compound was evaluated in the carrageenan-induced paw edema model in mice, a standard model for acute localized inflammation.

Data Presentation: Reduction of Paw Edema

The anti-inflammatory effect of this compound administered orally (p.o.) was quantified by measuring the reduction in paw swelling 4 hours after carrageenan injection.

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (µL) at 4h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.22 ± 0.15 | - |

| This compound | 10 | 0.85 ± 0.11 | 30.3% |

| This compound | 30 | 0.58 ± 0.09 | 52.5% |

| This compound | 100 | 0.31 ± 0.07 | 74.6% |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male C57BL/6 mice, aged 8-10 weeks, were used for the study. They were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

-

Compound Administration: this compound, formulated in a 0.5% carboxymethylcellulose (CMC) solution, was administered via oral gavage at doses of 10, 30, and 100 mg/kg. The vehicle control group received the 0.5% CMC solution.

-

Induction of Inflammation: One hour after compound administration, 50 µL of a 1% (w/v) solution of λ-carrageenan in sterile saline was injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The volume of the paw was measured using a digital plethysmometer immediately before the carrageenan injection (V₀) and 4 hours post-injection (V₄).

-

Data Analysis: The degree of swelling was calculated as the difference (V₄ - V₀). The percentage inhibition of edema for each treatment group was calculated using the formula: [(ΔV_vehicle - ΔV_treated) / ΔV_vehicle] * 100.

Conclusion

The initial investigation of this compound provides compelling evidence of its anti-inflammatory activity. The compound demonstrates a dose-dependent inhibition of key pro-inflammatory mediators (NO and TNF-α) in an in vitro macrophage model. This in vitro potency translates to significant efficacy in an in vivo model of acute inflammation, where oral administration of this compound markedly reduced paw edema. These results, consistent with the proposed inhibition of the NF-κB pathway, strongly support the continued investigation of this compound as a potential therapeutic agent for inflammatory disorders.

Troubleshooting & Optimization

refining INX-P experimental protocols for reproducibility

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel PI3K inhibitor, INX-P. Our goal is to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By competitively binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of PIP2 to PIP3, which is a critical step in activating the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and growth.

Caption: Mechanism of action for this compound, a PI3K inhibitor.

Q2: How should this compound be stored and reconstituted?

A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage (up to 2 weeks), it can be kept at 4°C. To reconstitute, use sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use.

Q3: In which cell lines has this compound shown the most significant effect?

A3: this compound is most effective in cell lines with a documented hyperactivation of the PI3K pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN. Below is a summary of IC50 values from initial screening studies.

Data Summary: this compound IC50 Values

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (Activating) | Wild-Type | 50 |

| T-47D | Breast Cancer | H1047R (Activating) | Wild-Type | 75 |

| PC-3 | Prostate Cancer | Wild-Type | Null | 120 |

| DU 145 | Prostate Cancer | Wild-Type | Wild-Type | > 1000 |

| A549 | Lung Cancer | Wild-Type | Wild-Type | > 1500 |

Troubleshooting Guide

Problem 1: High variability in cell viability assay results between replicate experiments.

INX-P off-target effects and how to minimize them

Technical Support Center: INX-315

Disclaimer: The term "INX-P" is ambiguous in scientific literature. This technical support center focuses on INX-315 , a selective CDK2 inhibitor, for which public data on off-target effects and mitigation strategies are available.

This guide is intended for researchers, scientists, and drug development professionals using INX-315 in their experiments. It provides answers to frequently asked questions and troubleshooting advice to help minimize and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of INX-315?

INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. By inhibiting CDK2, INX-315 can induce cell cycle arrest and senescence in cancer cells where CDK2 activity is upregulated[1].

Q2: What are the known primary off-target effects of INX-315?

Kinase profiling studies have shown that besides its high affinity for CDK2, INX-315 can also inhibit other kinases at higher concentrations. The most significant off-target activities identified are against Colony-Stimulating Factor 1 Receptor (CSF1R), CDK3, and CDK5[1]. Understanding these off-target effects is crucial for interpreting experimental results accurately.

Q3: How can I minimize the off-target effects of INX-315 in my cell-based assays?

To minimize off-target effects, it is recommended to:

-

Use the lowest effective concentration: Titrate INX-315 to determine the minimal concentration that achieves the desired on-target effect (CDK2 inhibition) in your specific cell line.

-

Employ control experiments: Use cell lines that do not depend on the off-target kinases (e.g., CSF1R-negative cells) to distinguish between on-target and off-target effects.

-

Use orthogonal approaches: Confirm your findings using alternative methods to inhibit CDK2, such as siRNA or other selective inhibitors with different off-target profiles.

Q4: What is the significance of CSF1R inhibition by INX-315?

CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Unintended inhibition of CSF1R by INX-315 could have implications in studies involving the tumor microenvironment or immunology, where macrophages are key players. Researchers should be mindful of this off-target activity when working in these contexts[1].

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypic changes in my cells treated with INX-315 that are not consistent with CDK2 inhibition.

-

Question: Could these effects be due to off-target activity?

-

Answer: Yes, unexpected phenotypes could be a result of INX-315 inhibiting off-target kinases like CSF1R, CDK3, or CDK5. For example, effects on cell morphology or adhesion might be linked to CSF1R inhibition.

-

Troubleshooting Steps:

-

Review the literature: Check if the observed phenotype is associated with the inhibition of any of the known off-targets of INX-315.

-

Perform a dose-response analysis: Determine if the unexpected phenotype occurs at a higher concentration than required for CDK2 inhibition.

-

Use a rescue experiment: If you suspect an off-target effect, try to "rescue" the phenotype by activating the off-target pathway. For example, if you suspect CSF1R inhibition, you could try adding CSF1 to the media to see if it reverses the effect.

-

Validate with a more selective inhibitor: If available, use a structurally different CDK2 inhibitor with a distinct off-target profile to see if the same phenotype is observed.

-

Problem 2: My results with INX-315 are not consistent across different cell lines.

-

Question: Why is INX-315 showing variable effects in different cell lines?

-

Answer: The cellular context, including the expression levels of on-target (CDK2) and off-target kinases (CSF1R, CDK3, CDK5), can significantly influence the effects of INX-315.

-

Troubleshooting Steps:

-

Characterize your cell lines: Perform baseline expression analysis (e.g., Western blot or qPCR) for CDK2 and its major off-targets in the cell lines you are using.

-

Correlate expression with sensitivity: Determine if the sensitivity to INX-315 correlates with the expression level of CDK2 or any of its off-targets.

-

Consider genetic background: The genetic background of the cell lines (e.g., mutations in genes upstream or downstream of CDK2) can also impact the response to INX-315.

-

Quantitative Data: INX-315 Kinase Selectivity

The following table summarizes the biochemical and intracellular inhibitory concentrations (IC50) of INX-315 against its primary target and key off-targets.

| Kinase Target | Biochemical IC50 (nmol/L) | Intracellular IC50 (nmol/L) |

| CDK2/cyclin E1 | 2.4 | 2.3 |

| CDK1/cyclin B1 | - | 374 |

| CDK9/cyclin T1 | - | 2,950 |

| CSF1R | 2.29 | Not Reported |

| CDK3/cyclin E1 | >10 | Not Reported |

| CDK5/p25 | >10 | Not Reported |

Data sourced from publicly available research[1].

Experimental Protocols

Protocol: Kinase Selectivity Profiling using LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a general framework for assessing the selectivity of INX-315 against a panel of kinases.

1. Principle: The LanthaScreen™ assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

2. Materials:

-

Purified kinases of interest

-

LanthaScreen™ Certified Kinase Tracers

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

INX-315 stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

3. Method:

-

Prepare serial dilutions of INX-315 in DMSO and then dilute in the assay buffer.

-

In a 384-well plate, add the diluted INX-315, the kinase-antibody mixture, and the tracer.

-

Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

4. Data Analysis: The results will provide the IC50 values of INX-315 for each kinase in the panel, allowing for a quantitative assessment of its selectivity.

Visualizations

Caption: Simplified CDK2 signaling pathway and the inhibitory action of INX-315.

Caption: Experimental workflow for investigating and validating INX-315 off-target effects.

References

INX-P Aggregation: Technical Support Center

Welcome to the technical support center for INX-P. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound aggregation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound protein aggregation?

A1: this compound aggregation is a process where individual this compound protein molecules clump together to form larger complexes, ranging from small, soluble oligomers to large, visible precipitates.[1] This phenomenon occurs when the native, folded structure of the protein is compromised, exposing hydrophobic regions that preferentially interact with each other rather than with the surrounding aqueous solution.[1]

Q2: What are the primary causes of this compound aggregation?

A2: Protein aggregation can be triggered by a variety of environmental and handling stresses.[2] Key factors for this compound include:

-

Temperature Stress: Extreme temperatures, including freeze-thaw cycles, can destabilize the protein's structure.[2][3]

-

pH and Buffer Conditions: Proteins are least soluble at their isoelectric point (pI).[3] Using a buffer with a pH far from the pI and an appropriate ionic strength can maintain protein stability.[3][4]

-

High Protein Concentration: Increased concentrations can promote intermolecular interactions that lead to aggregation.[3]

-

Mechanical Stress: Agitation, vigorous vortexing, or pumping can cause proteins to unfold and aggregate, particularly at air-liquid interfaces.[1]

-

Chemical Modifications: Oxidation or deamidation of amino acid residues can alter protein conformation and lead to aggregation.[5]

Q3: How can I detect this compound aggregation in my sample?

A3: Aggregation can be detected through several methods:

-

Visual Inspection: The simplest method is to look for visible particulate matter, cloudiness, or precipitation in the solution.[3]

-

Size Exclusion Chromatography (SEC): This technique separates molecules by size. Aggregates will appear as earlier-eluting peaks, often in the column's void volume.[3][6]

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of aggregates will result in a larger average particle size and increased polydispersity.[7][8]

-

Spectroscopy: Changes in the UV absorbance spectrum (specifically an increase at 350 nm due to light scattering) or fluorescence assays using dyes like Thioflavin T can indicate aggregation.[6][9]

Q4: What are the consequences of using aggregated this compound?

A4: Using aggregated this compound can have significant negative consequences. Aggregates often result in a partial or complete loss of the protein's biological activity.[10] Furthermore, protein aggregates can be immunogenic, potentially triggering an adverse immune response in preclinical and clinical settings.[1][5]

Troubleshooting Guide

Problem: I see a precipitate in my this compound sample after thawing it from -80°C storage.

-

Possible Cause: Freeze-thaw cycles can induce aggregation. The formulation buffer may not be optimal for preventing this.

-

Solution:

-

Centrifuge the Sample: Before use, spin the tube at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the insoluble aggregates.[11] Carefully collect the supernatant, which contains the soluble protein.

-

Verify Concentration: Measure the protein concentration of the supernatant to determine the amount of soluble this compound remaining.

-

Optimize Storage: For future batches, consider adding a cryoprotectant like glycerol (up to 20%) to the storage buffer to prevent aggregation during freezing.[3] Aliquot the protein into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

-

Problem: My SEC profile shows a large, early-eluting peak, and the main monomer peak is smaller than expected.

-

Possible Cause: This is a classic sign of high molecular weight aggregate formation.[3] The early peak corresponds to aggregates that are too large to enter the pores of the SEC column matrix and thus travel in the void volume.

-

Solution:

-

Buffer Optimization: Screen different buffer conditions. Vary the pH to be at least 1 unit away from the protein's pI and test different salt concentrations (e.g., 50-200 mM NaCl) to minimize electrostatic interactions.[3][12]

-

Include Additives: Test the addition of stabilizing excipients to the buffer. These can include amino acids (e.g., arginine, glycine), sugars (e.g., sucrose, trehalose), or non-denaturing detergents (e.g., Polysorbate 20).[3]

-

Reduce Concentration: If possible, perform the experiment at a lower protein concentration to reduce the likelihood of aggregation.[3]

-

Problem: DLS analysis of my this compound sample indicates high polydispersity (>20%) and a large average radius.

-

Possible Cause: High polydispersity suggests your sample contains a wide range of particle sizes, which is indicative of aggregation. DLS is very sensitive to the presence of even small amounts of large aggregates.[7][13]

-

Solution:

-

Sample Filtration: Before DLS analysis, filter your sample through a low protein-binding 0.1 µm or 0.22 µm filter to remove large, pre-existing aggregates.[7]

-

Orthogonal Method Confirmation: Confirm the presence of aggregates with a separation-based technique like Size Exclusion Chromatography (SEC) or Analytical Ultracentrifugation (AUC).[14][15]

-

Investigate Stability: Use DLS to perform a stability study. Monitor the sample over time or as a function of temperature to identify conditions that trigger the onset of aggregation.

-

Data Presentation: Buffer Optimization for this compound

The following tables summarize hypothetical data from buffer screening experiments to minimize this compound aggregation.

Table 1: Effect of pH and Salt Concentration on this compound Monomer Purity

| Buffer pH | NaCl Concentration (mM) | % Monomer (by SEC) | Visual Appearance |

| 5.5 | 50 | 75% | Slightly opalescent |

| 5.5 | 150 | 82% | Clear |

| 6.5 | 50 | 88% | Clear |

| 6.5 | 150 | 95% | Clear |

| 7.5 | 50 | 91% | Clear |

| 7.5 | 150 | 98% | Clear |

Table 2: Effect of Stabilizing Additives on this compound Aggregation During Thermal Stress (40°C for 24h)

| Additive (in pH 7.5, 150 mM NaCl Buffer) | % Monomer Loss (by SEC) |

| None (Control) | 15% |

| 250 mM L-Arginine | 4% |

| 5% Sucrose | 6% |

| 0.02% Polysorbate 20 | 11% |

Mandatory Visualizations

Caption: The this compound aggregation pathway from native monomer to insoluble aggregates.

Caption: A troubleshooting workflow for diagnosing this compound aggregation issues.

Key Experimental Protocols

Protocol 1: Quantification of this compound Aggregates by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to separate and quantify soluble aggregates from the this compound monomer.

-

Materials:

-

Methodology:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[12]

-

Inject 10-20 µL of the clarified this compound sample (concentration ~1 mg/mL).

-

Run the separation for a sufficient time to allow for the elution of both the monomer and any potential fragments (e.g., 30 minutes).

-

Monitor the eluate by UV absorbance at 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) fragments.

-

Integrate the area under each peak.

-

Calculate the percentage of monomer and aggregate using the following formula:

-

% Monomer = (Area_Monomer / Total_Area_All_Peaks) * 100

-

% Aggregate = (Area_HMW / Total_Area_All_Peaks) * 100

-

-

Protocol 2: Analysis of this compound Size Distribution by Dynamic Light Scattering (DLS)

This protocol is used to determine the hydrodynamic radius and polydispersity of this compound in solution.

-

Materials:

-

DLS instrument

-

Low-volume quartz or disposable cuvette

-

This compound sample in the final formulation buffer

-

Buffer filtered through a 0.1 µm filter

-

-

Methodology:

-

Sample Preparation: Clarify the this compound sample by centrifuging at >10,000 x g for 10 minutes or filtering through a 0.2 µm syringe filter to remove dust and spurious large particles.[7] The final concentration should be appropriate for the instrument (typically 0.5-2 mg/mL).

-

Instrument Setup: Set the instrument temperature to the desired value (e.g., 25°C). Allow the sample to equilibrate in the instrument for at least 5 minutes.

-

Measurement: Perform at least 10-15 measurement acquisitions to ensure good statistics.

-

-

Data Analysis:

-

The instrument software will perform an autocorrelation analysis of the scattered light intensity fluctuations to generate a size distribution.

-

Z-average Diameter: Note the intensity-weighted mean hydrodynamic diameter. A significant increase from the expected monomer size indicates the presence of aggregates.

-

Polydispersity Index (PDI): This value describes the width of the size distribution. A PDI value below 0.1 is considered monodisperse. A value above 0.2-0.3 suggests a polydisperse sample, which is often indicative of aggregation.[7]

-

References

- 1. leukocare.com [leukocare.com]

- 2. Protein aggregation - Wikipedia [en.wikipedia.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. youtube.com [youtube.com]

- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. approcess.com [approcess.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]

- 12. efce.ch.bme.hu [efce.ch.bme.hu]

- 13. news-medical.net [news-medical.net]

- 14. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Aggregation Analysis [intertek.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

INX-P Purification Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of INX-P purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Problem: Low or No Yield of this compound

Question: I am not detecting any or very little this compound protein in my elution fractions. What could be the cause?

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Low Expression Level | Confirm the expression of this compound in the crude lysate via SDS-PAGE or Western blot before starting the purification process. If expression is low, consider optimizing expression conditions (e.g., induction time, temperature, media composition). |

| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent degradation by endogenous proteases. Perform all purification steps at low temperatures (4°C) to minimize protease activity. |

| Inaccessible Purification Tag | If using an affinity tag (e.g., His-tag, GST-tag), it might be sterically hindered. Consider re-cloning with the tag at the other terminus (N- or C-terminus) or using a longer linker between this compound and the tag. |

| Precipitation/Aggregation | This compound may have precipitated during lysis or purification. Analyze the insoluble pellet after cell lysis by SDS-PAGE. If this compound is in the pellet, optimize the lysis buffer with additives like non-ionic detergents, glycerol, or adjust the salt concentration to improve solubility. |

| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your binding, wash, and elution buffers are optimal for this compound and the chosen chromatography resin. Verify the pH of all prepared buffers. |

Problem: this compound is Present in the Flow-through or Wash Fractions

Question: I am losing a significant amount of this compound in the flow-through and wash steps of my affinity chromatography. Why is this happening?

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Column Overload | The amount of this compound in the lysate exceeds the binding capacity of the resin. Reduce the amount of lysate loaded onto the column or use a larger column volume. |

| Suboptimal Binding Conditions | The pH or salt concentration of the binding buffer may not be optimal for the interaction between this compound and the resin. Optimize these parameters by performing small-scale binding tests. |

| High Flow Rate | A high flow rate during sample loading can reduce the incubation time between this compound and the resin, leading to inefficient binding. Reduce the flow rate to allow for sufficient interaction time. |

| Competitive Molecules | The presence of high concentrations of molecules that compete for binding to the resin (e.g., imidazole in His-tag purification) in the lysate or binding buffer can prevent this compound from binding. Ensure the concentration of such molecules is minimized. |

Problem: Low Purity of Eluted this compound

Question: My eluted this compound sample contains many contaminating proteins. How can I improve its purity?

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Nonspecific Binding | Contaminating proteins may be binding non-specifically to the chromatography resin. Increase the stringency of the wash steps by adding a low concentration of the eluting agent (e.g., imidazole for His-tag), increasing the salt concentration, or adding a non-ionic detergent to the wash buffer. |

| Co-purification of Interacting Proteins | This compound may be purified along with its natural binding partners. To disrupt these interactions, you can increase the salt concentration or add detergents to the wash buffer. |

| Protease Contamination | The contaminating bands may be degradation products of this compound. Ensure protease inhibitors are used throughout the purification process. |

| Insufficient Chromatographic Separation | A single purification step may not be sufficient to achieve high purity. Consider adding a second, orthogonal purification step, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity step. |

Experimental Protocols

A detailed methodology for a standard two-step purification of a recombinant, His-tagged this compound is provided below.

1. Cell Lysis and Clarification

-

Resuspend the cell pellet expressing His-tagged this compound in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the soluble this compound.

2. Affinity Chromatography (His-tag)

-

Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).

-

Wash the column with several column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the bound this compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

3. Size-Exclusion Chromatography (Polishing Step)

-

Pool the pure fractions from the affinity chromatography step and concentrate the sample if necessary.

-

Equilibrate a size-exclusion chromatography column with SEC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Load the concentrated this compound sample onto the column.

-

Run the chromatography at a constant flow rate and collect fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing highly pure, monomeric this compound.

Visualizations

Experimental Workflow for this compound Purification

Validation & Comparative

In Vivo Efficacy of Glucocorticoid-Targeted Antibody-Drug Conjugates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of glucocorticoid-targeted antibody-drug conjugates (GC-ADCs), a promising class of therapeutics for hematological malignancies and inflammatory diseases. Due to the limited public information on a specific entity designated "INX-P," this guide will focus on publicly available data from representative GC-ADCs to illustrate their therapeutic potential and mechanisms of action.

Comparative Efficacy of Glucocorticoid-Targeted ADCs

The following table summarizes the in vivo efficacy of a representative CD19-targeting GC-ADC, ABBV-319, in preclinical models of B-cell malignancies.[1]

| Compound | Target | Animal Model | Dosing Regimen | Key Efficacy Readout | Outcome |

| ABBV-319 | CD19 | Cell Line-Derived Xenograft (DLBCL, ALL) | Single dose | Tumor Regression | Induced dose-dependent tumor regression.[1] |

| ABBV-319 | CD19 | RS4;11 Xenograft (Large Tumors >600 mm³) | Single dose (10 mg/kg) | Tumor Regression Duration | Resulted in tumor regression for over 40 days.[1] |

| Prednisolone (Comparator) | Glucocorticoid Receptor | RS4;11 Xenograft (Large Tumors >600 mm³) | Multiple doses (50 mg/kg) | Tumor Regression | Less effective than a single dose of ABBV-319.[1] |

| Free GRM Payload (Comparator) | Glucocorticoid Receptor | RS4;11 Xenograft (Large Tumors >600 mm³) | Multiple doses (10 mg/kg) | Tumor Regression | Less effective than a single dose of ABBV-319.[1] |

Mechanism of Action: Targeted Glucocorticoid Delivery

Glucocorticoids are potent agents used in the treatment of B-cell malignancies and inflammatory conditions; however, their systemic use is associated with significant adverse effects.[1] GC-ADCs are designed to overcome this limitation by selectively delivering a potent glucocorticoid receptor modulator (GRM) payload to target cells.[1]

The general mechanism involves an antibody that binds to a specific surface antigen on the target cell (e.g., CD19 on B-cells).[1] Following binding, the ADC is internalized, and the GRM payload is released within the cell, where it can exert its therapeutic effects.[1]

References

Validating the Specificity of INX-P Targeting: A Comparative Guide for Researchers

For researchers and drug development professionals, ensuring the on-target specificity of novel therapeutics is paramount. This guide provides a comparative framework for validating the specificity of INX-P, a glucocorticosteroid-targeted antibody-drug conjugate (ADC) linker, against alternative glucocorticoid receptor (GR)-targeting ADCs. By presenting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development of next-generation targeted therapies.

Introduction to Targeted Glucocorticoid Receptor Modulation

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their systemic administration is often associated with significant adverse effects. Antibody-drug conjugates that deliver glucocorticoid payloads directly to target cells expressing specific surface antigens hold the promise of maximizing therapeutic efficacy while minimizing off-target toxicities. This compound represents a linker technology designed for the development of such targeted glucocorticoid therapies. This guide will compare a hypothetical ADC utilizing the this compound linker with emerging GR-targeting ADCs, ABBV-3373 and ABBV-154, focusing on the experimental validation of their specificity.

Comparative Analysis of Glucocorticoid Receptor-Targeted ADCs

The following table summarizes the key characteristics and available data for a hypothetical this compound-based ADC and its comparators.

| Feature | Hypothetical this compound ADC | ABBV-3373 | ABBV-154 |

| Target Antigen | To be determined based on the conjugated antibody | Tumor Necrosis Factor (TNF) | Tumor Necrosis Factor (TNF) |

| Payload | Glucocorticoid Receptor Modulator | Glucocorticoid Receptor Modulator | Glucocorticoid Receptor Modulator |

| Linker | This compound | MP-Ala-Ala linker | Proprietary linker |

| Reported Efficacy | Data not available | Efficacious in a chronic mouse arthritis model at a single 10 mg/kg dose[1][2][3] | Demonstrated superior efficacy over placebo in patients with Rheumatoid Arthritis (RA)[4][5]. Extended flare-free periods in patients with glucocorticoid-dependent polymyalgia rheumatica (PMR)[6][7]. |

| Safety/Tolerability | Data not available | Favorable pharmacokinetic profiles and generally well-tolerated in a Phase 1 study in healthy volunteers[3][8]. No apparent impact on serum cortisol at predicted therapeutic doses[3][9]. | Treatment-emergent adverse event rates were comparable to placebo in RA patients[4][5]. Generally well-tolerated in PMR patients[7]. |

Experimental Protocols for Specificity Validation

The specificity of an ADC is a critical determinant of its therapeutic index. A battery of in vitro and in vivo assays is required to thoroughly validate on-target activity and assess potential off-target liabilities.

In Vitro Specificity Assays

1. Target Antigen Binding Affinity:

-

Objective: To quantify the binding affinity of the ADC to its intended target antigen on the cell surface.

-

Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding of the ADC to the purified target antigen.

-

Surface Plasmon Resonance (SPR): To measure the on- and off-rates of the ADC binding to the immobilized target antigen, providing detailed kinetic information.

-

Flow Cytometry: To assess the binding of the ADC to target-expressing cells.

-

2. Cytotoxicity Assays:

-

Objective: To evaluate the specific cell-killing activity of the ADC on target-expressing versus non-target-expressing cells.

-

Method: MTT Assay [10][11][12][13][14]

-

Seed target-expressing (e.g., TNF-alpha expressing) and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for 72-96 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each condition. A significantly lower IC50 in target-expressing cells indicates specificity.

-

3. Internalization Assay:

-

Objective: To confirm that the ADC is internalized upon binding to the target antigen, a prerequisite for payload release.

-

Method: Fluorescent Labeling and Microscopy

-

Label the ADC with a fluorescent dye (e.g., pH-sensitive dye).

-

Incubate target-expressing cells with the labeled ADC.

-

At various time points, wash the cells to remove non-bound ADC.

-

Visualize internalization using confocal microscopy or quantify using flow cytometry.

-

4. Off-Target Binding Screening:

-

Objective: To identify potential off-target binding of the ADC to other proteins.

-

Method: Cell Microarray [15][16]

-

Utilize a cell microarray expressing a large panel of human membrane proteins.

-

Incubate the microarray with the fluorescently labeled ADC.

-

Detect and quantify binding to each protein on the array.

-

In Vivo Specificity and Toxicity Assessment

1. Xenograft/Disease Models:

-

Objective: To evaluate the in vivo efficacy and on-target activity of the ADC in a relevant animal model.

-

Method:

-

For cancer indications, implant tumor cells expressing the target antigen into immunocompromised mice.

-

For inflammatory diseases, utilize a relevant model such as a collagen-induced arthritis model in mice[1][2][3].

-

Administer the ADC, a non-targeting control ADC, and vehicle control to different groups of animals.

-

Monitor tumor growth or disease progression over time.

-

At the end of the study, collect tumors and tissues for biomarker analysis (e.g., target engagement, apoptosis).

-

2. Toxicology Studies:

-

Objective: To assess the in vivo safety and identify potential off-target toxicities.

-

Method:

-

Administer escalating doses of the ADC to healthy animals (e.g., rodents and non-human primates).

-

Monitor for clinical signs of toxicity, changes in body weight, and food consumption.

-

Perform comprehensive hematology and clinical chemistry analysis.

-

Conduct detailed histopathological examination of all major organs to identify any tissue damage.

-

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in validating ADC specificity, the following diagrams are provided.

Conclusion

The validation of target specificity is a cornerstone of ADC development. While this compound is presented as a promising linker technology for glucocorticoid-targeted ADCs, its performance can only be assessed through rigorous experimental evaluation of a complete ADC construct. The methodologies and comparative data presented in this guide offer a roadmap for researchers to systematically validate the specificity of their ADC candidates. By comparing the performance of a hypothetical this compound-based ADC with emerging alternatives like ABBV-3373 and ABBV-154, developers can gain valuable insights to guide the design and selection of safer and more effective targeted therapies. The ultimate goal is to develop ADCs with a wide therapeutic window, maximizing the delivery of potent payloads to diseased tissues while sparing healthy ones.

References

- 1. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of ABBV-154 for the Treatment of Active Rheumatoid Arthritis: A Phase 2b, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibody-Drug Conjugate Tackles Glucocorticoid Use in PMR [medscape.com]

- 7. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV-154 in Adults With Glucocorticoid-Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Novel Antibody Drug Conjugate ABBV-3373 Shows Improvement in Disease Activity in Phase 2a Study of Patients with Rheumatoid Arthritis [prnewswire.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]

Comparative Analysis of the Therapeutic Window for INX-P Conjugates

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the therapeutic window of a hypothetical INX-P antibody-drug conjugate (ADC), designed to target glucocorticosteroid pathways. The content herein is based on established principles of ADC evaluation and presents a framework for comparing its performance against other relevant cancer therapies. The experimental data and protocols are illustrative, designed to guide researchers in presenting their own findings.

Introduction to this compound Conjugates

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a payload drug.[1][2][3] The goal is to deliver the cytotoxic agent directly to cancer cells, thereby increasing efficacy while minimizing off-target toxicity, which ideally results in a wider therapeutic window compared to traditional chemotherapy.[1][2] this compound is identified as a glucocorticosteroid-targeting ADC, suggesting a mechanism aimed at modulating glucocorticoid receptor pathways.[4] This guide outlines the critical experiments and data required to confirm the therapeutic window of such a conjugate.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for an ADC like this compound involves several key steps: the antibody component binds to a specific antigen on the tumor cell surface, leading to internalization of the ADC-antigen complex.[2][3][] Following internalization, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[3][] The payload then exerts its cell-killing effect, in this case, by targeting glucocorticosteroid-related pathways.[4]

References

- 1. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 3. njbio.com [njbio.com]

- 4. medchemexpress.com [medchemexpress.com]

Comparison Guide: INX-P, a Targeted Glucocorticoid Conjugate, vs. Non-Targeted Steroid Treatments

This guide provides a detailed comparison between INX-P, a representative antibody-drug conjugate (ADC) designed for targeted glucocorticoid delivery, and conventional non-targeted steroid therapies. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.

Introduction to Glucocorticoid Therapies

Glucocorticoids (GCs), such as dexamethasone and prednisolone, are potent anti-inflammatory and immunosuppressive agents.[1] They are a cornerstone in treating a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis.[1][2] Their therapeutic action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates up to 20% of the human genome.[3][4]

However, the clinical utility of conventional glucocorticoids is often limited by severe, dose-limiting side effects resulting from their systemic, non-targeted action.[1][5] These adverse effects arise because the drug acts on nearly every tissue in the body, not just the inflamed sites.[3][6] To address this, targeted delivery strategies are being developed to concentrate the potent effects of glucocorticoids at the site of inflammation, thereby improving the benefit-risk ratio.[1][7]

This compound represents such a targeted approach. It is a glucocorticoid-target antibody-drug conjugate (ADC) designed for selective delivery.[8] An example of this technology is INX-200, a fully humanized monoclonal antibody targeting the VISTA receptor on immune cells, conjugated to a budesonide payload via a cleavable linker.[5] This strategy aims to deliver the steroid directly to immune tissues, maximizing anti-inflammatory efficacy while minimizing systemic exposure and associated toxicities.[5]

Comparative Mechanism of Action

The fundamental difference between this compound and non-targeted steroids lies in the delivery mechanism. Non-targeted steroids distribute systemically, whereas this compound is designed to act selectively on specific cells.

-

Non-Targeted Steroids: Administered orally or intravenously, these drugs circulate throughout the body and can enter most cell types, leading to widespread effects on both immune and non-immune tissues (e.g., bone, liver, brain).[5][6]

-

This compound (Targeted Glucocorticoid ADC): The antibody component of the ADC binds to a specific surface receptor (e.g., VISTA) highly expressed on target immune cells.[5] The ADC is then internalized by the cell. Inside the cell, the cleavable linker releases the active glucocorticoid payload, which can then exert its anti-inflammatory effects in a highly localized manner.[5][7]

Intracellular Signaling Pathway

Once the steroid molecule (either from systemic circulation or released from an ADC like this compound) enters a target cell, it initiates a common signaling cascade via the glucocorticoid receptor (GR).

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[4][9] The steroid ligand binds to the Ligand-Binding Domain (LBD) of the GR.

-

Conformational Change & Translocation: Ligand binding causes a conformational change, dissociation of chaperone proteins, and exposure of a nuclear localization sequence.[4][9] The activated GR-ligand complex then dimerizes and translocates to the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This binding can either increase the transcription of anti-inflammatory genes (transactivation) or suppress the expression of pro-inflammatory genes (transrepression) by interfering with other transcription factors like NF-κB and AP-1.[3][4][9]

Data Presentation: Performance Comparison

The following tables summarize comparative data based on preclinical studies of targeted glucocorticoid conjugates (like INX-200) versus systemic, non-targeted steroids.

Table 1: Efficacy in Preclinical Arthritis Model

| Parameter | This compound (Targeted) | Non-Targeted Steroid (e.g., Dexamethasone) | Source |

|---|---|---|---|

| Therapeutic Dose | Lower effective dose required (<10x less than free GC) | Higher systemic dose required | [5] |

| Anti-inflammatory Effect | Potent, sustained anti-inflammatory activity | Potent, but requires continuous high-dose administration | [5] |

| Joint Inflammation | Significant reduction in joint swelling and damage | Dose-dependent reduction in swelling | [10][11] |

| Pro-inflammatory Cytokines | Significant downregulation of TNF-α, IL-6 | Significant downregulation of TNF-α, IL-6 |[12][13] |

Table 2: Safety and Side Effect Profile

| Parameter | This compound (Targeted) | Non-Targeted Steroid (e.g., Dexamethasone) | Source |

|---|---|---|---|

| Body Weight | Maintained, similar to control | Significant loss of body weight | [5] |

| Adrenal Suppression | Corticosterone levels maintained | Significant suppression of corticosterone | [5][14] |

| Metabolic Effects | Insulin levels maintained (no hyperglycemia) | Significant increase in insulin levels | [5] |

| Bone Toxicity | No increase in bone resorption markers (e.g., Rankl) | Increased markers of bone resorption/osteoporosis | [5] |

| Systemic Exposure | Payload concentrated in immune tissues | High exposure in non-immune tissues (liver, bone, brain) |[5] |

Experimental Protocols

Detailed methodologies are critical for evaluating and comparing these therapies. Below are protocols for key experiments.

This model is widely used to assess anti-inflammatory therapeutics for rheumatoid arthritis.[15][16]

-

Induction: Male Lewis rats or DBA/1 mice are immunized via intradermal injection at the base of the tail with an emulsion of Type II collagen and an adjuvant (e.g., Complete or Incomplete Freund's Adjuvant).[12][13][15] A booster injection is typically administered 7 to 21 days after the primary immunization.[12][15]

-

Treatment: Upon the first signs of arthritis (typically 10-14 days post-boost), animals are randomized into groups. Treatment groups may include vehicle control, non-targeted steroid (e.g., dexamethasone 1-5 mg/kg daily), and this compound (e.g., 10 mg/kg weekly).[5][17] Dosing is performed via an appropriate route (e.g., oral gavage, intraperitoneal, or intravenous injection).

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored daily or every other day by scoring each paw on a scale of 0-4 based on the degree of erythema and swelling (max score of 16 per animal).[17]

-

Paw Edema: Paw thickness or volume is measured using calipers or a plethysmometer.[12][13]

-

Histopathology: At the end of the study, joints are collected, fixed, and stained (e.g., with H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarkers: Blood is collected to measure systemic levels of inflammatory cytokines.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify levels of pro-inflammatory cytokines like TNF-α and IL-6 in serum or tissue homogenates.[18][19]

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubated overnight at 4°C.[19][20]

-

Blocking: The plate is washed, and non-specific binding sites are blocked using a solution like 1% BSA in PBS for 1-2 hours at room temperature.[19]

-

Sample Incubation: After washing, standards (recombinant cytokine of known concentrations) and samples (e.g., diluted serum) are added to the wells and incubated for 2 hours at room temperature.[20][21]

-

Detection: The plate is washed again. A biotin-conjugated detection antibody specific to a different epitope on the cytokine is added and incubated for 1-2 hours.[19][21]

-

Signal Generation: After another wash, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 30 minutes.[20]

-

Substrate Addition: The plate is washed a final time, and a substrate solution (e.g., TMB) is added. The HRP enzyme converts the substrate, producing a colored product.[21]

-

Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read on a microplate reader at 450 nm.[21] The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve.[21]

Adrenal suppression is a key side effect of systemic glucocorticoids.[14] It is assessed by measuring the body's endogenous cortisol (or corticosterone in rodents) production.

-

Objective: To determine if exogenous steroid administration has suppressed the hypothalamic-pituitary-adrenal (HPA) axis.[14][22]

-

Procedure (Based on Dexamethasone Suppression Test Principles):

-

Baseline Measurement: Collect a blood sample in the morning (during the peak of the circadian cortisol cycle) to measure baseline cortisol/corticosterone levels.

-

Drug Administration: Animals are treated with the respective therapies (this compound or non-targeted steroid) for a defined period (e.g., 2-4 weeks).

-

Post-Treatment Measurement: 24-48 hours after the final dose, another morning blood sample is collected to measure cortisol/corticosterone levels.[23]

-

-

Interpretation:

-

Normal Function: Cortisol/corticosterone levels are within the normal range, indicating the HPA axis is functional. This is the expected outcome for a targeted therapy like this compound that avoids systemic effects.[5]

-

Adrenal Suppression: A significantly low morning cortisol/corticosterone level indicates that the HPA axis has been suppressed by the exogenous steroid. This is a common finding with prolonged use of non-targeted, systemic glucocorticoids.[14][23]

-

Stimulation Test (Optional): To confirm suppression, an ACTH stimulation test can be performed. A synthetic ACTH (cosyntropin) is administered, and cortisol levels are measured 30-60 minutes later. A blunted or absent cortisol response confirms adrenal insufficiency.[14]

-

Conclusion

Targeted glucocorticoid therapies, exemplified by the ADC platform of this compound, represent a significant advancement over conventional, non-targeted steroid treatments. By selectively delivering a potent anti-inflammatory payload to immune cells, these novel agents have the potential to retain or even enhance therapeutic efficacy while dramatically reducing the systemic side effects that limit the long-term use of traditional glucocorticoids.[1][5][7] Preclinical data strongly suggest that this targeted approach can uncouple the desired anti-inflammatory actions from the detrimental off-target effects on metabolism, bone, and the HPA axis.[5] Further clinical development of drugs like this compound is eagerly awaited and holds the promise of providing safer, more effective treatments for a wide range of inflammatory and autoimmune diseases.[1]

References

- 1. Glucocorticoid-targeted therapies for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-of-the-art glucocorticoid-targeted drug therapies for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nontoxic corticosteroid INX-200 evaluated for severe autoimmune disease | BioWorld [bioworld.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdbneuro.com [mdbneuro.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis I: Mechanistic Disease Progression Model for the Time Course of Collagen-Induced Arthritis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chondrex.com [chondrex.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]

- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. adrenalinsufficiency.org [adrenalinsufficiency.org]

- 23. rch.org.au [rch.org.au]

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for INX-P

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of INX-P, a glucocorticosteroid-targeting antibody-drug conjugate (ADC). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. As a potent cytotoxic compound, this compound and all associated materials must be handled with the utmost care throughout their lifecycle, from use to final disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for complete and detailed safety information. The following are general best-practice guidelines for handling ADCs:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (chemotherapy-grade), a disposable gown, safety goggles, and a face shield.

-

Containment: All handling of this compound, including reconstitution and dilution, should be performed in a certified biological safety cabinet (BSC) or a containment isolator to prevent aerosolization and exposure.

-

Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, follow established institutional protocols for cleanup and decontamination.

This compound Disposal Procedures: A Step-by-Step Guide

The primary method for the disposal of this compound and all contaminated materials is high-temperature incineration at a licensed hazardous waste facility. Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain.

Step 1: Waste Segregation at the Point of Generation

Proper segregation of waste is the foundation of safe disposal. All waste streams must be separated immediately at the point of use.

Step 2: Packaging and Labeling

All waste containers must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," or the universal symbol for cytotoxic hazards.

-

Sharps: All needles, syringes, vials, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant, and leak-proof sharps container. Do not recap, bend, or break needles.

-

Liquid Waste: Unused or residual this compound solutions should be collected in a dedicated, leak-proof, and shatter-resistant container. This container should be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound".

-

Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and plasticware must be placed in a designated, leak-proof container or a heavy-duty, color-coded (typically yellow or purple) plastic bag specifically for cytotoxic waste.

Step 3: Waste Storage

Segregated and labeled waste containers should be stored in a secure, designated area with limited access. This area should be clearly marked with cytotoxic hazard warnings.

Step 4: Final Disposal

Arrange for the collection of all this compound waste by a licensed hazardous waste disposal service. Ensure that they are qualified to handle and transport cytotoxic and antineoplastic waste for high-temperature incineration.

Quantitative Data for ADC Waste Management

While specific quantitative parameters for this compound disposal must be obtained from the product's SDS, the following table summarizes general guidelines for the management of ADC waste.

| Parameter | Guideline | Source |

| Occupational Exposure Limit (OEL) | Typically < 0.1 µg/m³ for ADCs, requiring stringent containment. | [1] |

| Waste Container Specification | Puncture-resistant for sharps; leak-proof and shatter-resistant for liquids; heavy-duty plastic bags (e.g., 2-4 mm thick polypropylene) for solids. | [2] |

| Final Disposal Method | High-temperature incineration (typically >1000°C) is the only approved method for the complete destruction of cytotoxic residues. | [3] |

| PPE Requirement | Double chemotherapy-grade gloves, disposable gown, safety goggles, and face shield. | [4] |

Experimental Protocols

Currently, there are no universally cited, standardized experimental protocols for the chemical inactivation of this compound for disposal purposes. The highly stable nature of ADCs makes chemical degradation challenging and unreliable for complete inactivation. Therefore, high-temperature incineration remains the mandatory and most effective disposal method. Always refer to the manufacturer's SDS for any product-specific inactivation recommendations.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final incineration.

Caption: Workflow for the safe segregation, packaging, storage, and disposal of this compound waste.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro